Ftorpropazine

Description

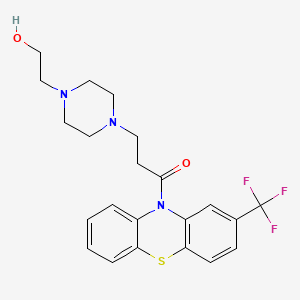

Structure

3D Structure

Properties

CAS No. |

33414-36-7 |

|---|---|

Molecular Formula |

C22H24F3N3O2S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |

InChI |

InChI=1S/C22H24F3N3O2S/c23-22(24,25)16-5-6-20-18(15-16)28(17-3-1-2-4-19(17)31-20)21(30)7-8-26-9-11-27(12-10-26)13-14-29/h1-6,15,29H,7-14H2 |

InChI Key |

KRMKBOUUDPUIDK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Canonical SMILES |

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Other CAS No. |

33414-36-7 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ftorpropazine

Classical Synthesis Pathways and Chemical Transformations

The traditional synthesis of Ftorpropazine primarily revolves around the construction of the core 2-(trifluoromethyl)phenothiazine (B42385) scaffold, followed by the attachment of the 1-(2-hydroxyethyl)piperazin-1-yl]propyl side chain at the N-10 position of the phenothiazine (B1677639) ring.

A common approach to synthesizing the 2-(trifluoromethyl)phenothiazine core involves the cyclization of a suitably substituted diphenylamine (B1679370) or diphenyl sulfide. For instance, the Ullmann condensation can be employed to couple an aminobenzenethiol with a substituted chloronitrobenzene, followed by reductive cyclization to form the phenothiazine ring. Another method involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been utilized in the synthesis of various phenothiazine derivatives. scispace.comdrugfuture.comresearchgate.net

Once the 2-(trifluoromethyl)phenothiazine core is obtained, the subsequent key step is the N-alkylation. This is typically achieved by reacting the phenothiazine derivative with a haloalkylpiperazine side chain, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, in the presence of a base. The base deprotonates the nitrogen of the phenothiazine ring, forming a nucleophilic phenothiazide anion that then displaces the halide on the side chain in a nucleophilic substitution reaction.

A documented synthesis of a closely related compound, 2-trifluoromethyl-7-fluoro-10-(3'-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)phenothiazine, provides a representative classical pathway. This synthesis involves the reaction of the corresponding phenothiazine with 1-(2-benzyloxyethyl)-4-(3-chloropropyl)-piperazine, followed by debenzylation to yield the final product.

Key Reaction Intermediates and Mechanistic Considerations

The synthesis of this compound involves several key reaction intermediates. In the formation of the phenothiazine core via methods like the Smiles rearrangement, an intermediate Meisenheimer complex is proposed. manchester.ac.uk This is a negatively charged intermediate formed by the attack of a nucleophile on an electron-deficient aromatic ring.

The crucial N-alkylation step is generally understood to proceed through a nucleophilic substitution mechanism, likely S_N2. The key intermediate in this step is the phenothiazide anion, formed by the deprotonation of the N-H group of the 2-(trifluoromethyl)phenothiazine core by a base. This highly nucleophilic anion then attacks the electrophilic carbon of the alkyl halide side chain, leading to the formation of the C-N bond and the final product.

The trifluoromethyl group at the C-2 position of the phenothiazine ring is an important feature of this compound. The introduction of this group can be achieved through various trifluoromethylation reactions on a pre-formed phenothiazine scaffold or by using a starting material that already contains the trifluoromethyl group. chemchart.com

Optimization Strategies in Traditional this compound Synthesis

Optimization of the classical synthesis of this compound and its analogues focuses on improving reaction yields, reducing reaction times, and simplifying purification processes. Key areas for optimization include the choice of base, solvent, and reaction temperature for the N-alkylation step. Stronger bases can lead to faster reaction rates but may also promote side reactions. The choice of solvent is also critical, as it needs to dissolve the reactants and facilitate the nucleophilic substitution.

One study describes an improved and high-yielding three-step synthesis of 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP), a related compound, which avoids hazardous reagents and lengthy work-up times associated with previous methods. nih.gov This highlights a trend towards developing more efficient and practical synthetic routes. Furthermore, the optimization of the Ullmann condensation for the synthesis of phenothiazine precursors has been explored, with factors such as the catalyst and solvent having a significant impact on the reaction yield. researchgate.net

Advanced Synthetic Approaches and Sustainable Chemistry

In recent years, there has been a growing emphasis on developing more advanced and sustainable methods for the synthesis of pharmaceuticals, including this compound. These approaches aim to improve efficiency, selectivity, and the environmental profile of the synthetic process.

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Analogues

The selective functionalization of the phenothiazine core is crucial for the synthesis of specific analogues of this compound. Regioselective C-H functionalization of N-protected phenothiazines has been explored, allowing for the introduction of substituents at specific positions on the aromatic rings. researchgate.netresearchgate.net This provides a powerful tool for creating a diverse range of derivatives with potentially novel pharmacological properties.

The synthesis of the piperazine (B1678402) side chain also presents opportunities for stereoselective synthesis. While this compound itself is typically not described as a chiral molecule, the introduction of stereocenters into the side chain could lead to the development of chiral analogues with potentially improved efficacy or a different pharmacological profile. Various methods for the stereoselective synthesis of substituted piperazines have been developed, which could be adapted for the synthesis of chiral this compound analogues.

Exploration of Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. chemrxiv.org For the synthesis of this compound and other phenothiazine derivatives, several green chemistry approaches are being explored.

One promising area is the use of flow chemistry. Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. A feasibility study on the continuous-flow synthesis of phenothiazine antipsychotics has demonstrated the potential of this technology for the efficient and sustainable production of this class of drugs. researchgate.netresearchgate.netsyrris.comx-mol.comnih.gov

The use of alternative solvents, such as ionic liquids, is another area of interest in the green synthesis of phenothiazines. Ionic liquids are salts that are liquid at low temperatures and can offer advantages in terms of recyclability and unique solvent properties. Research has shown the potential for synthesizing phenothiazine derivatives, including those with an ionic liquid structure. tntech.eduuaic.roproquest.comresearchgate.netnih.gov

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the search for compounds with improved therapeutic properties, such as enhanced efficacy, better side-effect profiles, or different pharmacokinetic properties. Modifications can be made to various parts of the this compound molecule, including the phenothiazine ring system and the piperazine side chain.

Derivatives with different substituents on the phenothiazine core can be synthesized to explore structure-activity relationships. For example, the introduction of different functional groups at various positions on the aromatic rings can influence the electronic properties of the molecule and its interaction with biological targets.

Rational Design Principles for Structural Modification

The rational design of this compound and its derivatives is guided by several key structural features known to influence the pharmacological activity of phenothiazine-based compounds. These principles are primarily centered on modifications of the tricyclic phenothiazine core and the N-10 side chain. if-pan.krakow.plslideshare.netslideshare.net

Substitution on the Phenothiazine Ring:

The nature and position of substituents on the phenothiazine ring are critical determinants of activity. The C-2 position is considered the optimal site for substitution to enhance neuroleptic potential. pharmacy180.comcutm.ac.in Electron-withdrawing groups at this position significantly increase potency. The trifluoromethyl (-CF3) group, as seen in this compound, is more potent than a chlorine (-Cl) atom in the same position. pharmacy180.comnih.gov The potency of various substituents at the C-2 position generally increases in the following order: OH < H < CN < CH3 < Cl < CF3. pharmacy180.com Oxidation of the sulfur atom at the 5-position typically leads to a decrease in activity. cutm.ac.in

The N-10 Side Chain:

The side chain attached to the nitrogen atom at position 10 of the phenothiazine nucleus is crucial for activity and can be modified to modulate the compound's properties. Key design principles include:

Length of the Alkyl Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal nitrogen of the side chain is considered optimal for maximum neuroleptic activity. slideshare.netcutm.ac.in Shortening or lengthening this chain can drastically reduce this specific activity, though a shorter, two-carbon chain may amplify antihistaminic and anticholinergic effects. slideshare.net

Nature of the Terminal Amino Group: The terminal amino group is required to be tertiary for maximal potency. slideshare.netcutm.ac.in The type of heterocyclic amine also plays a significant role, with the intensity of action generally following the order: piperazine group > piperidine (B6355638) group > aliphatic chain. if-pan.krakow.plslideshare.net

Substitution on the Piperazine Ring: For derivatives containing a piperazine moiety, substitution at the 4-position of the piperazine ring can further enhance activity. For instance, the introduction of a hydroxyethyl (B10761427) group at this position has been shown to substantially increase potency. cutm.ac.innih.gov

These structure-activity relationships are summarized in the table below.

| Structural Feature | Modification | Impact on Activity |

|---|---|---|

| C-2 Position Substitution | Presence of an electron-withdrawing group | Increases potency pharmacy180.comcutm.ac.in |

| -CF3 vs -Cl | -CF3 confers higher potency pharmacy180.comnih.gov | |

| N-10 Side Chain | Three-carbon alkyl bridge | Optimal for neuroleptic activity slideshare.netcutm.ac.in |

| Terminal tertiary amine | Essential for high potency slideshare.netcutm.ac.in | |

| Piperazine > Piperidine > Aliphatic Amine | Piperazine generally confers the highest activity if-pan.krakow.plslideshare.net |

Synthetic Routes to Novel this compound Derivatives for Research Purposes

The synthesis of novel this compound derivatives for research applications generally involves two main stages: the synthesis of the 2-(trifluoromethyl)phenothiazine core and the subsequent attachment and modification of the N-10 side chain.

Synthesis of the 2-(Trifluoromethyl)phenothiazine Precursor:

A common method for the synthesis of 2-substituted phenothiazines, including the trifluoromethyl analog, involves the cyclization of a corresponding 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent. This process provides a reliable route to the core heterocyclic structure. An alternative approach involves the thionation of a 3-substituted-diphenylamine, though this can lead to a mixture of isomers that are difficult to separate.

Introduction and Modification of the N-10 Side Chain:

Once the 2-(trifluoromethyl)phenothiazine core is obtained, the desired side chain is introduced at the N-10 position. A prevalent method is the alkylation of the phenothiazine nitrogen with a suitable haloalkyl-piperazine derivative. For instance, reacting 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine (B54460) in the presence of a base like sodamide would yield a this compound analog.

For research purposes, a variety of novel derivatives can be synthesized by modifying the piperazine moiety. This allows for the exploration of how different functional groups impact the compound's properties. General synthetic strategies include:

Acylation of the Piperazine Nitrogen: Novel N-acyl derivatives can be prepared by reacting the terminal nitrogen of the piperazinylpropyl side chain with various acyl chlorides or anhydrides. This introduces an amide functionality, which can alter the electronic and steric properties of the side chain.

Alkylation with Functionalized Groups: The terminal piperazine nitrogen can be alkylated with a range of electrophiles to introduce diverse functionalities. For example, reaction with 2-chloroethanol (B45725) can introduce a hydroxyethyl group, a modification known to enhance activity in some phenothiazines. cutm.ac.innih.gov

Synthesis of Carboxamide Derivatives: A synthetic approach described for other phenothiazines involves the initial synthesis of intermediate 10-yl acyl chlorides from the phenothiazine core. These reactive intermediates can then be reacted with a wide array of alkylamines or arylamines to generate a library of novel carboxamide derivatives, allowing for systematic investigation of the side chain's structural requirements. nih.gov

Introduction of Hydroxylated Side Chains: For the synthesis of derivatives with more complex, hydroxylated side chains, multi-step synthetic sequences can be employed. Theoretical studies have been conducted on 2-(trifluoromethyl)phenothiazine derivatives bearing a 2-hydroxypropyl side chain with further hydroxyl groups, such as 10-{3-[4-(2-hydroxyethoxyethyl)piperazin-1-yl]-2-hydroxypropyl}-2-(trifluoromethyl)phenothiazine. mdpi.com The synthesis of such compounds involves the reaction of 2-(trifluoromethyl)phenothiazine with an appropriate epichlorohydrin (B41342) derivative followed by reaction with the desired substituted piperazine.

A general scheme for the synthesis of novel this compound derivatives is presented below, starting from the key intermediate 2-(trifluoromethyl)phenothiazine.

General Synthetic Scheme for this compound Derivatives:

| Step | Reactants | Key Transformation | Product Type |

|---|---|---|---|

| 1 | 2-(Trifluoromethyl)phenothiazine + Haloalkyl-piperazine derivative | N-10 Alkylation | Piperazinylpropyl-phenothiazine core |

| 2a | Product from Step 1 + Acyl chloride/Anhydride | N-Acylation | N-Acyl this compound derivative |

| 2b | Product from Step 1 + Functionalized alkyl halide (e.g., 2-chloroethanol) | N-Alkylation | N-Hydroxyethyl this compound derivative |

| 2c | 2-(Trifluoromethyl)phenothiazine-10-yl acyl chloride + Substituted amine | Amidation | This compound carboxamide derivative |

These synthetic methodologies provide a versatile platform for the creation of a diverse range of this compound derivatives, enabling detailed investigations into their structure-activity relationships and potential applications in various research areas.

Molecular Mechanisms of Action: Preclinical in Vitro and in Vivo Investigations

Elucidation of Molecular Targets and Binding Interactions

To understand the therapeutic potential and off-target effects of Ftorpropazine, a thorough characterization of its molecular targets is essential. This would involve a series of preclinical assays to determine its binding affinities and functional effects at various receptors, enzymes, and other proteins.

Receptor Binding Affinities and Selectivity Profiles in Cellular Assays

Determining the receptor binding profile of this compound is a critical first step. Standard radioligand binding assays or more modern fluorescence-based techniques would be employed using cell lines expressing specific human receptors. Given its structural similarity to other phenothiazines, it is hypothesized that this compound may interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov However, without experimental data, the precise affinities (typically reported as Ki or IC50 values) remain unknown. A comprehensive screening panel would ideally include a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters to establish a detailed selectivity profile.

A hypothetical data table for this compound's receptor binding affinities might look like this:

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | Data not available |

| Dopamine D3 | Data not available |

| Serotonin 5-HT2A | Data not available |

| Serotonin 5-HT2C | Data not available |

| Alpha-1 Adrenergic | Data not available |

| Histamine H1 | Data not available |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Viral Proteases)

The potential for this compound to act as an enzyme inhibitor is another area requiring investigation. nih.gov Of particular interest could be its effects on enzymes relevant to viral replication, such as viral proteases. nih.gov Enzyme inhibition assays would be necessary to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Further kinetic studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Without such studies, any potential antiviral activity of this compound remains speculative.

A sample data table for enzyme inhibition kinetics could be structured as follows:

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| HIV-1 Protease | Data not available | Data not available | Data not available |

| Hepatitis C Protease | Data not available | Data not available | Data not available |

Protein-Ligand Interaction Dynamics and Allosteric Modulation

Computational methods like molecular docking could provide insights into the putative binding modes of this compound with its target proteins. dovepress.com Such studies could predict the key amino acid residues involved in the interaction and help to rationalize structure-activity relationships. Furthermore, investigations into whether this compound acts as an allosteric modulator at any of its targets would be crucial. nih.gov Allosteric modulators can offer greater selectivity and a more nuanced pharmacological effect compared to orthosteric ligands. nih.gov

Intracellular Signaling Pathway Modulation and Downstream Effects

Beyond direct binding interactions, understanding how this compound affects intracellular signaling cascades is vital to comprehending its cellular effects.

This compound's Influence on Second Messenger Systems in Cultured Cells

Many psychoactive compounds exert their effects by modulating second messenger systems, such as cyclic AMP (cAMP) and the inositol (B14025) phosphate (B84403) pathway. nih.govnih.gov In vitro studies using cultured cells would be necessary to determine if this compound alters the levels of these key signaling molecules. For instance, cAMP levels can be measured using immunoassays, while the accumulation of inositol phosphates can be quantified through radio-labeling experiments. mdpi.com

A potential data table summarizing these effects might be:

| Cell Line | Second Messenger System | Effect of this compound |

| Neuronal cell line | Cyclic AMP (cAMP) | Data not available |

| Glial cell line | Inositol Phosphates | Data not available |

Impact on Neurotransmitter Systems and Related Signaling Cascades (e.g., Dopaminergic Pathways)

The principal mechanism of action for this compound at the molecular level is its potent antagonism of dopamine receptors in the central nervous system. patsnap.com Preclinical studies using radiolabeled this compound ([3H]Fluphenazine) in mouse striatal membranes demonstrated that the compound binds to both D-1 and D-2 dopamine receptors. nih.gov These investigations revealed a higher affinity for the D-2 receptor subtype, with an equilibrium dissociation constant (K D) of 0.7 nM, compared to a K D of 3.2 nM for the D-1 site. nih.gov Saturation analyses in the same model identified a D-1 receptor density of 1,400 fmol/mg of protein and a D-2 receptor density of 700 fmol/mg of protein. nih.gov

Cellular and Subcellular Effects of this compound in Preclinical Models

Analysis of Cellular Morphology and Viability in In Vitro Systems

In vitro studies have consistently demonstrated the cytotoxic effects of this compound on various cell lines, particularly cancer cells. Research has shown that this compound can reduce the viability of numerous human cancer cell lines, including those from lung, breast, colon, liver, and brain cancers, with its cytotoxic effects typically observed in the micromolar range. mdpi.commdpi.com One study documented that this compound was cytotoxic to several non-small cell lung cancer (NSCLC) cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) varying by cell line. mdpi.com

Microscopy studies reveal that this compound is rapidly taken up by cells, accumulating within lysosomes within just 15 minutes of incubation. nih.gov Following exposure to UVA light, this lysosomal accumulation was observed to cause a loss of lysosomal membrane integrity, suggesting that the release of lysosomal contents plays a significant role in the subsequent cell death cascade. nih.gov

Below is a table summarizing the cytotoxic effects of this compound on various NSCLC cell lines.

| Cell Line | Description | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| PC9/R | Gefitinib-resistant NSCLC | 8.08 | mdpi.com |

| PC9 | NSCLC | 10.90 | mdpi.com |

| H1975 | NSCLC | 12.36 | mdpi.com |

| H522 | NSCLC | 12.67 | mdpi.com |

| A549 | NSCLC | 58.92 | mdpi.com |

Autophagy and Apoptosis Pathways in Cell Culture Models

A growing body of preclinical evidence identifies this compound as a modulator of fundamental cellular processes like autophagy and apoptosis. cell-stress.com Recent in vitro and in vivo research has specifically investigated its effects in hepatocellular carcinoma (HCC) models, identifying it as a modulator that blocks autophagy flux. researchgate.netnih.govnih.gov The proposed mechanism involves the disruption of lysosomal function, specifically by inhibiting lysosomal acidification, which is a critical step in the autophagic process. nih.gov

This impairment of the autophagic flux is directly linked to the induction of apoptosis. researchgate.netnih.govresearchgate.net Studies in HCC cells showed that treatment with this compound led to cell cycle arrest and apoptosis. nih.gov Further evidence from studies on other human cancer cell lines confirms that apoptosis is a primary mechanism of this compound-induced cell death. nih.govrsc.org The process is characterized by the generation of reactive oxygen species (ROS), damage to mitochondria, and ultimately, programmed cell death. mdpi.comnih.gov Some research suggests this induction of autophagy may occur through the inhibition of the Akt/mTOR signaling pathway. researchgate.net This dual action on both autophagy and apoptosis highlights a complex mechanism where the inhibition of a cellular recycling process (autophagy) triggers a cellular self-destruction pathway (apoptosis). researchgate.net

Neuroplasticity and Synaptogenesis Studies in Primary Neuronal Cultures

Based on available scientific literature, specific preclinical investigations into the direct effects of this compound on neuroplasticity and synaptogenesis in primary neuronal cultures are limited. While the modulation of autophagy and dopaminergic signaling can theoretically influence synaptic plasticity, dedicated studies using this specific compound in primary neuronal culture models to analyze these outcomes have not been prominently reported. cell-stress.com

Immunomodulatory Actions in Isolated Immune Cells and Animal Models

Detailed preclinical studies focusing solely on the immunomodulatory actions of this compound in isolated immune cells and animal models are not extensively available in the current body of scientific literature. While neuroinflammation is a key area of research in psychiatric disorders, and antipsychotics as a class are known to have some effects on immune responses, specific data detailing the direct immunomodulatory profile of this compound from dedicated preclinical models remains to be fully elucidated. nih.gov

Structure Activity Relationships Sar and Structure Property Relationships Spr of Ftorpropazine

Systematic Investigation of Structural Modifications and Biological Activity

The biological activity of Ftorpropazine is intricately linked to its molecular architecture, which consists of a tricyclic phenothiazine (B1677639) core, a trifluoromethyl group at the 2-position, and a piperazine-containing alkyl side chain at the 10-position. Modifications to any of these regions can significantly impact its pharmacological profile.

Identification of Key Pharmacophores and Activity Determinants

The key pharmacophoric features of this compound essential for its antipsychotic activity are well-established through extensive studies on phenothiazine derivatives. slideshare.netslideshare.netif-pan.krakow.pljohnshopkins.edunih.gov These features collectively enable the molecule to bind effectively to the dopamine (B1211576) D2 receptor.

The essential pharmacophoric elements include:

The Phenothiazine Ring System: This tricyclic scaffold provides the necessary framework for orienting the other functional groups in the correct spatial arrangement for receptor binding.

The 2-Position Substituent: The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring is critical for high antipsychotic potency. slideshare.netslideshare.netif-pan.krakow.pljohnshopkins.edunih.gov In this compound, this is a trifluoromethyl (-CF3) group, which is more potent than a chlorine atom at the same position. johnshopkins.edunih.gov This substituent is believed to enhance the binding affinity to the dopamine receptor through favorable van der Waals interactions. johnshopkins.edunih.gov

The Three-Carbon Propyl Chain: A three-carbon spacer between the nitrogen atom of the phenothiazine ring (N10) and the terminal nitrogen of the side chain is optimal for neuroleptic activity. slideshare.netslideshare.netif-pan.krakow.pl Shortening or lengthening this chain generally leads to a decrease in antipsychotic efficacy. slideshare.net

The Terminal Tertiary Amine: A basic, protonatable tertiary amine at the end of the side chain is crucial for interaction with the receptor. slideshare.netslideshare.net In this compound, this is part of the piperazine (B1678402) ring. The protonated amine is thought to form a key ionic bond with a conserved aspartate residue in the binding pocket of the D2 receptor.

The table below summarizes the key structural features of this compound and their contribution to its biological activity.

| Structural Feature | Contribution to Biological Activity |

| Phenothiazine Core | Provides the rigid scaffold for optimal pharmacophore presentation. |

| 2-Trifluoromethyl Group | Enhances potency through electron-withdrawing effects and van der Waals interactions. johnshopkins.edunih.gov |

| Three-Carbon Side Chain | Ensures the correct distance between the tricyclic system and the terminal amine for receptor binding. slideshare.netslideshare.netif-pan.krakow.pl |

| Terminal Piperazine Ring | Contains the essential tertiary amine for receptor interaction and contributes to overall potency. johnshopkins.edu |

Impact of Stereochemistry on Molecular Recognition and Functional Response

This compound possesses a chiral center at the carbon atom of the propyl side chain to which the piperazine ring is attached. However, studies on closely related phenothiazine antipsychotics have generally indicated that stereochemistry at this position does not play a major role in their activity at dopamine receptors. The flexibility of the side chain allows both enantiomers to adopt a conformation that can effectively bind to the receptor. This is in contrast to some other classes of drugs where stereospecificity is a critical determinant of pharmacological activity. While specific studies on the individual enantiomers of this compound are not widely reported, the general consensus for this class of compounds is that they are often used as racemic mixtures without a significant loss of efficacy.

Computational Approaches to SAR and SPR Analysis

In recent years, computational methods have become indispensable tools in drug discovery and development. These techniques provide valuable insights into the molecular basis of drug action and can predict the activity of novel compounds, thereby accelerating the design of more effective and safer medicines.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenothiazine derivatives, QSAR models have been developed to predict their antipsychotic potency based on various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

While specific QSAR models for this compound are not extensively documented in publicly available literature, general models for phenothiazines highlight the importance of:

Electronic Parameters: The electron-withdrawing nature of the substituent at the 2-position, quantified by parameters like the Hammett constant, is often positively correlated with activity.

Topological and Steric Descriptors: These parameters describe the size, shape, and connectivity of the molecule and are important for ensuring a good fit within the receptor's binding pocket.

A hypothetical QSAR equation for a series of phenothiazine analogs might take the form:

Where:

log(1/C) is the biological activity (e.g., antagonist potency).

log P is the hydrophobicity.

σ is the electronic parameter of the 2-substituent.

Es is a steric parameter.

a, b, c, d, e are regression coefficients.

The following table provides an example of how different descriptors could influence the activity of phenothiazine derivatives based on general QSAR principles.

| Descriptor | Physicochemical Property | Influence on Antipsychotic Activity |

| logP | Hydrophobicity | Optimal range required for blood-brain barrier penetration and receptor binding. |

| Hammett Constant (σ) | Electronic effect of 2-substituent | Positive correlation for electron-withdrawing groups. |

| Molar Refractivity (MR) | Steric bulk and polarizability | Optimal size of substituents is necessary for a good fit in the binding site. |

| Dipole Moment | Polarity | Can influence solubility and binding interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (drug molecule) and its target protein at the atomic level. For this compound, the primary target is the dopamine D2 receptor.

Molecular Docking:

Molecular docking studies of phenothiazines, such as the closely related trifluoperazine, into the binding site of the D2 receptor have revealed key interactions. nih.gov These studies typically show that:

The protonated nitrogen of the piperazine ring forms a crucial salt bridge with the carboxylate group of a conserved aspartate residue (Asp114 in helix 3) in the receptor.

The phenothiazine ring system engages in hydrophobic and van der Waals interactions with aromatic and aliphatic amino acid residues within the binding pocket, such as phenylalanine, tryptophan, and leucine.

The trifluoromethyl group at the 2-position can form specific interactions, such as halogen bonds or further hydrophobic contacts, which contribute to the higher potency of this compound and related analogs. johnshopkins.edunih.gov

The table below illustrates the potential interactions between this compound and the dopamine D2 receptor, as inferred from studies on similar phenothiazines.

| This compound Moiety | D2 Receptor Residue(s) | Type of Interaction |

| Protonated Piperazine Nitrogen | Aspartate (Asp114) | Ionic Bond (Salt Bridge) |

| Phenothiazine Ring System | Phenylalanine, Tryptophan, Valine | Hydrophobic, π-π stacking |

| Trifluoromethyl Group | Serine, Threonine | Potential Hydrogen Bonding, Hydrophobic |

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding mode and the conformational changes that may occur upon ligand binding. MD simulations of phenothiazines bound to the D2 receptor can help to:

Confirm the stability of the key interactions identified by molecular docking.

Identify the role of water molecules in mediating ligand-receptor interactions.

Explore the conformational flexibility of the ligand and the receptor's binding pocket.

Calculate the binding free energy, which provides a theoretical estimation of the binding affinity.

These computational approaches, by providing a detailed picture of the molecular interactions governing the activity of this compound, are invaluable for the design of new antipsychotic drugs with improved efficacy and reduced side effects.

Advanced Preclinical Research Paradigms for Ftorpropazine Discovery

In Silico Drug Discovery and Computational Screening

In silico drug discovery utilizes computational methods to identify and optimize promising drug candidates, thereby reducing the time and cost associated with traditional laboratory-based screening. These approaches have become indispensable in modern psychopharmacology for compounds like ftorpropazine.

Virtual high-throughput screening (vHTS) involves the computational screening of large libraries of chemical compounds against a biological target. nih.govnih.gov This approach allows for the rapid identification of potential "hits" with a desired biological activity. In the context of this compound, vHTS could be employed to explore its polypharmacology by screening it against a panel of central nervous system (CNS) receptors beyond its known targets. This could uncover novel mechanisms of action or identify potential off-target effects.

Methodology : A three-dimensional model of a potential CNS target receptor is used to dock this compound and a library of other small molecules. Scoring functions are then applied to estimate the binding affinity of each compound to the target.

Application for this compound : By screening this compound against a database of G-protein coupled receptors (GPCRs), ion channels, and transporters, researchers could identify previously unknown interactions that may contribute to its therapeutic profile or side effects.

A hypothetical vHTS study for this compound against a panel of CNS targets might yield the following results:

| Target | Docking Score (kcal/mol) | Predicted Activity | Potential Implication for this compound |

| Dopamine (B1211576) D2 Receptor | -9.8 | Antagonist | Primary antipsychotic mechanism |

| Serotonin (B10506) 5-HT2A Receptor | -8.5 | Antagonist | Atypical antipsychotic properties |

| Histamine H1 Receptor | -7.9 | Antagonist | Sedative side effects |

| Alpha-1 Adrenergic Receptor | -7.2 | Antagonist | Cardiovascular side effects |

| Muscarinic M1 Receptor | -6.5 | Antagonist | Anticholinergic side effects |

This table is for illustrative purposes and does not represent actual experimental data.

Both ligand-based and structure-based drug design methodologies are crucial for the optimization of lead compounds like this compound. nih.govnih.goviaanalysis.com

Ligand-Based Drug Design : This approach is utilized when the three-dimensional structure of the target receptor is unknown. It relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model. For this compound, a pharmacophore model could be generated based on the chemical structures of other phenothiazine (B1677639) antipsychotics. This model would define the essential structural features required for antipsychotic activity and could be used to design novel compounds with improved properties.

Structure-Based Drug Design : When the three-dimensional structure of the target receptor is available, structure-based drug design can be employed. This method involves the use of molecular docking and molecular dynamics simulations to study the interactions between a ligand and its target at an atomic level. nih.gov For this compound, this approach could be used to optimize its binding affinity and selectivity for the dopamine D2 receptor, potentially leading to a more potent and safer drug.

Predictive ADMET modeling uses computational tools to estimate the pharmacokinetic and toxicological properties of a drug candidate in the early stages of development. bhsai.orgsimulations-plus.comens.fr This allows for the early identification of compounds with poor ADMET properties, saving significant time and resources.

For this compound, predictive ADMET models could be used to:

Predict its oral bioavailability : By estimating its absorption and first-pass metabolism.

Estimate its brain penetration : A crucial factor for a CNS-acting drug.

Identify potential drug-drug interactions : By predicting its metabolism by cytochrome P450 enzymes. nih.gov

Flag potential toxicities : Such as cardiotoxicity or hepatotoxicity.

A summary of a hypothetical predictive ADMET profile for this compound is presented below:

| ADMET Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed orally |

| Blood-Brain Barrier Penetration | High | Readily enters the CNS |

| CYP2D6 Inhibition | Moderate | Potential for drug-drug interactions |

| hERG Blockade | Low | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

This table is for illustrative purposes and does not represent actual experimental data.

In Vitro Systems for Mechanistic Elucidation and High-Throughput Screening

In vitro systems, ranging from automated cell-based assays to complex organ-on-a-chip models, are essential for characterizing the biological activity of drug candidates and understanding their mechanisms of action. nuvisan.com

Automated cell-based assays allow for the high-throughput screening of compounds in a biologically relevant context. nih.govnih.govresearchgate.net These assays can be used to profile the activity of this compound across a wide range of cellular targets and signaling pathways.

Receptor Binding Assays : To determine the affinity of this compound for various CNS receptors.

Functional Assays : To measure the effect of this compound on receptor-mediated signaling, such as calcium mobilization or cyclic AMP production.

High-Content Imaging Assays : To assess the effects of this compound on cellular morphology, protein expression, and other cellular phenotypes. ichorlifesciences.com

The data from these assays can be used to generate a detailed pharmacological profile of this compound and to identify potential biomarkers for its therapeutic effects.

Organ-on-a-chip and 3D cell culture models represent a significant advancement over traditional 2D cell cultures, as they more accurately recapitulate the complex microenvironment of human tissues. frontiersin.orglabmanager.comnih.govnih.gov

Organ-on-a-Chip : These microfluidic devices contain living cells in a three-dimensional arrangement that mimics the structure and function of human organs. nih.govfrontiersin.orgrcsi.com A "brain-on-a-chip" model could be used to study the effects of this compound on neuronal firing, synaptic plasticity, and blood-brain barrier transport.

3D Cell Culture Models : These models, such as spheroids and organoids, allow for the study of cell-cell and cell-matrix interactions in a more physiologically relevant manner. nih.govd-nb.infofrontiersin.orggbo.com Neuronal spheroids could be used to investigate the effects of this compound on neuronal development and connectivity, providing insights into its potential neurodevelopmental effects.

These advanced in vitro models are invaluable for elucidating the complex mechanisms of action of this compound and for predicting its efficacy and safety in humans.

Formulation Science and Advanced Drug Delivery System Design Non Clinical Focus

Theoretical Principles of Ftorpropazine Formulation Development

Preformulation studies are foundational to developing a viable drug delivery system, focusing on the physicochemical properties of the active substance to guide formulation design. researchgate.netijpsr.com For a compound like this compound, these studies would aim to characterize properties like solubility, stability, and solid-state form to address potential development challenges early. ijpsjournal.comupm-inc.com The primary objective is to generate the necessary data to design stable and effective delivery systems. iajps.com

Controlled Release Mechanisms and Polymer Matrix Interactions

Controlled release systems are designed to release an active agent over an extended period, which can be achieved by encapsulating the drug within a polymer matrix. rjptonline.org The release of the drug from these matrices is primarily governed by mechanisms such as diffusion, polymer erosion, or a combination of both. rjptonline.org

Diffusion-Controlled Release: In this mechanism, the drug diffuses through the inert polymer network. The release rate is dependent on the drug's concentration gradient and the tortuosity of the polymer matrix.

Erosion-Controlled Release: The polymer matrix is biodegradable and degrades or erodes over time, releasing the entrapped drug as the matrix breaks down. rjptonline.org Polymers like poly-ε-caprolactone (PCL) are often studied for these applications. nih.gov

Swelling-Controlled Release: Hydrophilic polymers, or hydrogels, swell upon contact with aqueous media, leading to an increase in the mesh size of the polymer network and allowing the drug to diffuse out.

The choice of polymer is critical and dictates the release kinetics. rjptonline.org For a lipophilic compound like this compound, biodegradable polymers could be employed to create matrix systems. The interaction between this compound and the polymer chains would influence its diffusion coefficient and ultimate release profile.

Table 1: Polymer Properties in Controlled Release Systems

| Polymer Type | Examples | Primary Release Mechanism | Key Characteristics |

|---|---|---|---|

| Water-Insoluble, Non-Biodegradable | Ethyl cellulose, Silicone derivatives | Diffusion | Provides a stable matrix; release is governed by drug diffusion through pores. rjptonline.org |

| Water-Soluble (Hydrogels) | Hydroxypropyl methylcellulose (B11928114) (HPMC), Chitosan | Swelling and Diffusion | Polymer swells in aqueous environments, allowing the drug to diffuse out. rjptonline.org |

| Biodegradable | Poly-ε-caprolactone (PCL), Polylactic-co-glycolic acid (PLGA) | Erosion and Diffusion | Polymer degrades over time, releasing the drug; offers finite release profiles. nih.gov |

Innovative Delivery System Architectures for Research Applications

Novel drug delivery systems are being developed to improve the targeted delivery and efficacy of compounds in research settings. These systems include microparticles, nanoparticles, and liposomes, which can be engineered for specific in vitro applications. mdpi.com

Microparticulate and Nanoparticulate Systems for Targeted In Vitro Delivery

Particulate drug delivery systems, which include microparticles (1-1000 µm) and nanoparticles (<1000 nm), offer a platform for the controlled release and targeted delivery of therapeutic agents. nih.gov These particles can be formulated from a variety of materials, including biocompatible and biodegradable polymers. mdpi.com

For in vitro research, nanoparticles can be particularly advantageous due to their small size, which can facilitate cellular uptake. nih.gov These systems can be designed to deliver a compound like this compound directly into cultured cells, allowing for the study of its intracellular mechanisms of action. Surface functionalization of nanoparticles with specific ligands (e.g., antibodies, peptides, or molecules like folic acid) enables active targeting of specific cell surface receptors, which is a valuable tool for cancer research and other targeted cell studies. nih.govmdpi.comresearchgate.net

Table 3: Comparison of Micro- and Nanoparticles for In Vitro Delivery

| Feature | Microparticles | Nanoparticles |

|---|---|---|

| Size Range | 1-1000 micrometers nih.gov | 1-1000 nanometers nih.gov |

| Cellular Uptake | Primarily via phagocytosis by specialized cells. | Can be internalized by most cell types through endocytosis. nih.gov |

| Surface Area-to-Volume Ratio | Lower | Higher, allowing for greater drug loading and surface modification. |

| Targeting Potential | Limited to passive targeting in some cases. | Can be actively targeted via surface functionalization with ligands. nih.govmdpi.com |

| Application in In Vitro Models | Used as depots for sustained release in culture media. | Used for targeted intracellular delivery and studying subcellular processes. nih.gov |

Liposomal Encapsulation and Novel Carrier Systems: Theoretical and Experimental Considerations

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. researchgate.net Their structure makes them a versatile carrier system for drugs like this compound, which could be partitioned within the lipid bilayer.

Theoretical and Experimental Considerations:

Composition: The choice of phospholipids (B1166683) (e.g., phosphatidylcholine, cholesterol) affects the liposome's fluidity, stability, and release characteristics.

Encapsulation Efficiency: This parameter measures the percentage of the drug that is successfully entrapped within the liposomes. It is a critical factor in developing an effective delivery system. mdpi.com Experimental determination is essential during formulation development. mdpi.com

Size and Lamellarity: Liposome size can be controlled through techniques like extrusion, where the lipid suspension is passed through membranes with defined pore sizes. researchgate.net This allows for the creation of small unilamellar vesicles (SUVs) suitable for many research applications.

Drug Release: The release of the encapsulated drug can be studied in vitro using dialysis methods to understand the release kinetics under simulated physiological conditions. mdpi.com

Novel Carrier Systems: Beyond liposomes, other systems like dendrimers and metallic nanoparticles (e.g., gold nanoparticles) are being explored. mdpi.com Dendrimers are highly branched, well-defined macromolecules that can be functionalized for targeted delivery. Gold nanoparticles offer a stable core that can be easily surface-modified for various research applications. mdpi.com

Table 4: Key Parameters in Liposome Characterization

| Parameter | Method of Analysis | Importance in Formulation |

|---|---|---|

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines uniformity and influences biological fate and cellular uptake. |

| Zeta Potential | Laser Doppler Velocimetry | Indicates surface charge and predicts the stability of the liposomal suspension against aggregation. |

| Encapsulation Efficiency (%EE) | Spectrophotometry, Chromatography (after separation of free drug) | Quantifies the amount of drug successfully loaded into the carrier. mdpi.com |

| In Vitro Release Profile | Dialysis Method | Characterizes the rate and mechanism of drug release from the liposomes. mdpi.com |

Lyophilization Techniques for this compound Material Preparation

Lyophilization, or freeze-drying, is a process used to remove water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. This technique is widely used to improve the long-term stability of pharmaceutical products and to prepare amorphous solid dispersions of poorly soluble drugs. nih.gov

For a compound like this compound, lyophilization can be a key step in formulation development. By dissolving this compound and a hydrophilic carrier (e.g., mannitol, PVP) in a suitable solvent system, freezing the solution, and then lyophilizing it, a porous, amorphous solid can be produced. researchgate.net This material typically exhibits enhanced stability and rapid reconstitution with improved dissolution rates compared to the crystalline drug, making it highly suitable for the preparation of solutions for in vitro and other research applications. nih.gov

The lyophilization process consists of three main stages:

Freezing: The product is cooled below its triple point to ensure complete solidification. The cooling rate can influence the crystal size of the ice, which in turn affects the pore size of the final dried product.

Primary Drying (Sublimation): The pressure is lowered, and heat is supplied to the material to cause the ice to sublimate. This is the longest stage of the process and removes the bulk of the water.

Secondary Drying (Desorption): The temperature is raised to remove any residual, unfrozen water molecules that are adsorbed to the solid matrix.

Careful control of process parameters such as temperature, pressure, and time is essential to obtain a stable and elegant lyophilized product.

Table 5: Stages of a Lyophilization Cycle

| Stage | Process | Key Parameters | Objective |

|---|---|---|---|

| Freezing | Solidification of the aqueous solution. | Cooling rate, Target temperature. | To ensure complete solidification and control ice crystal structure. |

| Primary Drying | Sublimation of ice under vacuum. | Shelf temperature, Chamber pressure. | To remove frozen bulk water without melting the product. |

| Secondary Drying | Desorption of bound water. | Shelf temperature, Chamber pressure. | To remove residual moisture and ensure long-term stability. |

Optimization of Freeze-Drying Parameters for Compound Integrity and Reconstitution

Lyophilization, or freeze-drying, is a critical process for enhancing the shelf-life and stability of chemical compounds intended for research. cphi-online.com For this compound, developing an optimized freeze-drying cycle is essential to preserve its chemical integrity, prevent degradation, and ensure the resulting lyophilized cake can be readily reconstituted for experimental use. pharmtech.comima.it The process involves three main stages: freezing, primary drying (sublimation), and secondary drying (desorption), each with critical parameters that must be tailored to the formulation's specific characteristics. ima.itcreative-biogene.com

The primary goal of optimization is to produce a stable, elegant cake with a short reconstitution time while ensuring the process is as efficient as possible. pharmtech.com This requires a systematic evaluation of process parameters, including the freezing rate, shelf temperature, and chamber pressure during the drying phases. curirx.com The freezing step is crucial as it determines the ice crystal structure, which in turn affects the efficiency of the subsequent sublimation process. pci.com Primary drying removes the frozen solvent (ice) via sublimation under vacuum, and its efficiency is governed by shelf temperature and chamber pressure. pharmtech.comdrug-dev.com These parameters must be carefully controlled to keep the product temperature below its critical collapse temperature (Tc), thereby preventing the loss of the macroscopic cake structure. ima.itamericanpharmaceuticalreview.com The secondary drying phase removes unfrozen, bound water by increasing the shelf temperature while maintaining low pressure, which is critical for achieving low residual moisture and ensuring long-term stability. creative-biogene.com

A series of experimental cycles are typically run to identify the optimal conditions. The impact of varying key parameters on the final product's Critical Quality Attributes (CQAs) is meticulously analyzed. For a research-grade this compound formulation, key CQAs include the physical appearance of the lyophilized cake, the residual moisture content, and the time required for complete reconstitution.

Below is a data table representing findings from a hypothetical optimization study for a this compound formulation.

Table 1: Hypothetical Optimization of Freeze-Drying Cycle for this compound

| Parameter | Cycle A (Conservative) | Cycle B (Aggressive) | Cycle C (Optimized) |

|---|---|---|---|

| Freezing Rate | -1.0°C/min to -45°C | -2.5°C/min to -45°C | -1.0°C/min to -45°C |

| Primary Drying Temp. | -30°C | -15°C | -25°C |

| Chamber Pressure | 80 mTorr | 150 mTorr | 100 mTorr |

| Primary Drying Time | 48 hours | 20 hours | 30 hours |

| Secondary Drying Temp. | 20°C | 35°C | 25°C |

| Secondary Drying Time | 12 hours | 6 hours | 8 hours |

| Resulting Cake Appearance | Elegant, well-formed | Evidence of micro-collapse, shrinkage | Elegant, well-formed, uniform |

| Residual Moisture (%) | 0.8% | 2.5% | <1.0% |

| Reconstitution Time | < 30 seconds | > 90 seconds (with swirling) | < 30 seconds |

Based on the illustrative data, Cycle A, while producing a high-quality product, is lengthy. Cycle B is faster but compromises the product's integrity, as shown by the cake's partial collapse and high residual moisture, which negatively impacts reconstitution time. americanpharmaceuticalreview.com Cycle C represents an optimized balance, significantly reducing the process time compared to Cycle A while maintaining the desired critical quality attributes: an elegant cake, low residual moisture, and rapid reconstitution, making it ideal for preserving this compound for research applications.

Characterization of Lyophilized this compound Formulations for Research Applications

Following the development of an optimized lyophilization cycle, the resulting this compound product must be thoroughly characterized to confirm its physical and chemical properties. This characterization ensures the product is stable, consistent, and suitable for its intended research use. benthomasagency.com A suite of analytical techniques is employed to assess the key quality attributes of the lyophilized cake. springernature.com

A primary assessment is the visual inspection of the lyophilized cake for elegance, color, and signs of structural defects such as cracking, shrinkage, or collapse. A uniform, well-formed cake is indicative of a successful and robust freeze-drying process. ima.it The residual moisture content is a critical parameter for the long-term stability of the lyophilized powder, as excess water can promote chemical degradation. formulationbio.com It is precisely quantified using Karl Fischer Titration (KFT). benthomasagency.com

The thermal properties of the formulation are vital for determining stability during storage. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the amorphous solid. researchgate.netmdpi.com The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more mobile, rubbery state. For maximum stability, the storage temperature must be maintained well below the Tg to minimize molecular mobility and prevent degradation. researchgate.netmdpi.com

The solid-state form of this compound within the lyophilized matrix is another crucial characteristic. X-ray Powder Diffraction (XRPD) is employed to determine whether the compound is in a crystalline or amorphous state. benthomasagency.comformulationbio.com An amorphous state is often desired in lyophilized formulations as it can improve reconstitution speed and solubility. Finally, the practical performance of the product is assessed by measuring the reconstitution time , which should be rapid and result in a clear solution free of particulates. ima.it

The table below summarizes the expected characterization results for a robust, research-grade lyophilized this compound formulation produced via an optimized cycle.

Table 2: Characterization of an Optimized Lyophilized this compound Formulation

| Analytical Technique | Parameter Measured | Specification / Typical Result |

|---|---|---|

| Visual Inspection | Cake Appearance | White to off-white, uniform, intact, and elegant cake |

| Karl Fischer Titration (KFT) | Residual Moisture | < 1.0% w/w |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | ≥ 45°C |

| X-Ray Powder Diffraction (XRPD) | Solid-State Form | Amorphous halo, absence of sharp peaks indicating crystallinity |

| Reconstitution Test | Reconstitution Time & Appearance | < 30 seconds for complete dissolution; clear, colorless solution |

| Scanning Electron Microscopy (SEM) | Cake Microstructure | Porous, interconnected network structure |

These characterization data collectively confirm that the lyophilization process yields a high-quality, stable, and amorphous this compound product. The porous structure observed by SEM facilitates rapid ingress of the reconstitution solvent, explaining the short reconstitution time. The low residual moisture and high glass transition temperature ensure the compound's chemical integrity during long-term storage, making it a reliable material for research purposes. formulationbio.commdpi.com

Ftorpropazine in Drug Repurposing Research and Polypharmacology

Identification of Novel Therapeutic Avenues via Repurposing Screens

Drug repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs nih.govnih.govnih.govnih.govnih.gov. This strategy offers a faster and often less costly pathway to new treatments compared to de novo drug discovery, as safety and pharmacokinetic profiles are often already established nih.gov. Ftorpropazine has been included in virtual screening efforts aimed at identifying compounds with potential activity against various biological targets, including those relevant to viral infections.

High-Throughput Screening against Diverse Biological Targets (e.g., Viral Proteases)

High-throughput screening (HTS) is a methodology that enables the rapid testing of large numbers of chemical or biological compounds against specific biological targets bmglabtech.comwikipedia.org. This process is instrumental in identifying "hits" or lead compounds for further development. This compound has been noted in virtual drug repurposing studies that screened extensive libraries of approved and investigational drugs against targets such as the main protease of SARS-CoV-2 scispace.comresearchgate.net. These studies utilize computational approaches, including docking simulations, to predict potential binding affinities and interactions.

While these studies suggest this compound's potential interaction with viral protease targets, they represent computational predictions rather than direct experimental validation of its efficacy as a viral protease inhibitor. The broader field of viral protease inhibitor development is crucial for combating viral diseases like HIV, Hepatitis C, and COVID-19 nih.govclevelandclinic.orgwikipedia.orgmdpi.commdpi.com.

The searches conducted did not yield any specific research findings or data tables directly pertaining to this compound within the requested future research frontiers:

Future Directions and Emerging Research Frontiers for Ftorpropazine

Ethical Considerations in Preclinical Research and the Development of Alternative Methodologies:No specific ethical considerations or alternative methodologies were found to be documented for Ftorpropazine.

Given the strict requirement to focus solely on this compound and to provide "detailed research findings" and "data tables," it is not possible to generate the requested article as the necessary specific information for this compound in these advanced research areas is not publicly available.

Therefore, the task cannot be completed as specified due to the lack of relevant, this compound-specific data for the outlined future research directions.

Compound List:

this compound

Q & A

Q. Method Development

Sample Preparation : Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to maximize recovery rates .

Instrumentation : Validate LC-MS/MS methods with deuterated internal standards to minimize matrix effects. Report limits of detection (LOD) and quantification (LOQ) per FDA guidelines .

Data Interpretation : Address inter-laboratory variability by sharing raw chromatograms and calibration curves in supplementary materials .

What statistical frameworks are appropriate for dose-response studies involving this compound?

Basic Analysis

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Apply ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons .

Advanced Application : For time-series data (e.g., chronic toxicity), implement mixed-effects models to account for inter-individual variability and missing data .

How should ethical considerations shape this compound's clinical trial design?

Q. Regulatory Compliance

Informed Consent : Disclose risks of off-target effects (e.g., QT prolongation) using plain-language summaries .

Safety Monitoring : Incorporate DSMB (Data Safety Monitoring Board) reviews for early termination criteria (e.g., hepatotoxicity signals) .

Methodological Note : Preclinical data must justify starting doses; use allometric scaling from animal PK studies .

What strategies mitigate bias in observational studies of this compound's long-term outcomes?

Q. Bias Mitigation

Propensity Scoring : Adjust for confounding variables (e.g., age, comorbidities) in retrospective cohorts .

Blinding : Ensure outcome assessors are masked to treatment allocation in open-label trials .

Example : Retrospective analyses of real-world data require sensitivity analyses to test robustness against unmeasured confounders .

How can researchers leverage computational tools to predict this compound's drug-drug interaction risks?

Q. In Silico Workflow

CYP450 Inhibition Assays : Use high-throughput screening to identify metabolizing enzymes .

Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate interactions with common co-medications (e.g., warfarin) using Simcyp or GastroPlus .

Validation : Compare predictions with in vitro hepatocyte or microsomal data .

What criteria define a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound?

Q. Model Development

Compartmental Analysis : Fit plasma concentration-time data to 2- or 3-compartment models using NONMEM or Monolix .

Covariate Analysis : Identify demographic factors (e.g., renal function) affecting exposure-response relationships .

Reporting Standards : Adhere to SAMD (Standardization of Acute Malnutrition Data) guidelines for model transparency .

How should interdisciplinary teams collaborate to address gaps in this compound's therapeutic potential?

Q. Collaborative Framework

Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for omics datasets (e.g., transcriptomics from treated samples) .

Consensus Workshops : Host Delphi panels to prioritize research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Example : Partner with computational biologists to integrate structural data (e.g., cryo-EM of target complexes) into drug optimization pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.